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Compound of Interest

Compound Name: Trifluorosilane

Cat. No.: B087118

A focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorinated Silicon
Nitride (SIN:F) Films

Disclaimer: Direct experimental data and established protocols for the use of trifluorosilane
(SiHF3) as a precursor for silicon nitride deposition are not readily available in the reviewed
literature. The following application notes and protocols are based on the use of analogous
fluorinated silicon precursors, primarily tetrafluorosilane (SiF4) and the addition of fluorine-
containing compounds like nitrogen trifluoride (NF3) to silane-based deposition processes.
These notes are intended to provide a foundational understanding and a starting point for
process development with fluorinated silane precursors.

Introduction

Silicon nitride (SiNx) thin films are critical materials in the semiconductor and optoelectronics
industries, serving as dielectric layers, passivation coatings, and etch masks. The incorporation
of fluorine into these films, creating fluorinated silicon nitride (SiN:F), can offer several
advantages, including lower hydrogen content, reduced film stress, and modified optical and
electrical properties. Fluorinated silanes are a class of precursors that can be utilized for the
deposition of these specialized films. This document outlines the application of fluorinated
silanes, with a focus on plasma-enhanced chemical vapor deposition (PECVD), for the
synthesis of SiN:F films.
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Data Presentation: Properties of Fluorinated Silicon
Nitride Films

The properties of SiN:F films are highly dependent on the deposition parameters. Below is a

summary of typical properties achieved through PECVD using fluorinated precursors.

Deposition o
Property Value Range Precursors Citation
Method
Deposition SiH4/NF3/Nz2,
100 - 440 °C PECVD ) [11121[3]1[4]
Temperature SiF4/N2/H2
) SiH4/NF3/N2z,
Refractive Index 1.70-2.1 PECVD ] ] [1][31[5]
SiH4/SiFa/N2
Favorable
Dielectric compared to )
_ PECVD SiHa/NF3/N2 [1]
Constant high-temp CVD
SiNx
Breakdown ) )
High PECVD SiH4/NF3/N2 [1]
Strength
Resistivity >1017 Q-cm PECVD SiH4/SiFa/NHs [5]
Hydrogen Low (can be <4 PECVD, ICP- SiHa/NF3/N2, (1176}
Content at.%) PECVD SiH4/N2/Ar/NFs
Deposition Rate Up to 1600 A/min  PECVD SiH4/NF3/N2 [1]
Optical Band ] ]
~5.5 eV PECVD SiH4/SiFa/NH3 [5]
Gap
Tensile or
Film Stress Compressive PECVD SiH4/NF3/N2 [7]

(tunable)

Experimental Protocols
PECVD of Fluorinated Silicon Nitride using SiH4/NF3/N2
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This protocol describes a general procedure for the deposition of SiN:F films using a mixture of
silane, nitrogen trifluoride, and nitrogen in a parallel-plate PECVD reactor.

Materials and Equipment:

Parallel-plate PECVD system with RF power supply (e.g., 13.56 MHz)

Substrate heater capable of reaching at least 400°C

Gas handling system with mass flow controllers (MFCs) for SiHa, NF3, and N2

Vacuum pump system capable of reaching pressures in the mTorr to Torr range

Silicon wafers or other suitable substrates

Standard wafer cleaning reagents (e.g., RCA clean)
Protocol:

e Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.qg.,
RCA-1 and RCA-2) to remove organic and metallic contaminants. Dry the wafers thoroughly.

e System Preparation:

o Load the cleaned wafers into the PECVD chamber.

o Pump the chamber down to a base pressure of <10 mTorr.

o Heat the substrate to the desired deposition temperature (e.g., 300°C).[1]
e Deposition:

o Introduce the process gases into the chamber at the desired flow rates. A typical starting
point could be:

m SiH4: 5-20 sccm

» NF3: 5-50 sccm[1]
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= N2: 500-2000 sccm

o Allow the chamber pressure to stabilize to the target deposition pressure (e.g., 0.5 - 2
Torr).

o Ignite the plasma by applying RF power (e.g., 50 - 200 W).

o Maintain these conditions for the desired deposition time to achieve the target film
thickness. Deposition rates can be very high, so initial calibration runs are recommended.

[1]

e Post-Deposition:
o Turn off the RF power and stop the gas flows.
o Allow the substrates to cool down under vacuum or in a nitrogen ambient.
o Vent the chamber and unload the wafers.
e Characterization:
o Measure the film thickness and refractive index using ellipsometry.

o Analyze the film composition and bonding using Fourier-transform infrared spectroscopy
(FTIR) and X-ray photoelectron spectroscopy (XPS).

o Evaluate the electrical properties (dielectric constant, breakdown voltage) using
capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated capacitor
structures.

PECVD of Fluorinated Silicon Nitride using SiFa/N2/H2

This protocol provides a general method for depositing SiN:F films using tetrafluorosilane,
nitrogen, and hydrogen.

Materials and Equipment:

e Same as in Protocol 3.1, with SiF4 and Hz gas sources instead of SiH4 and NFs.
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Protocol:
e Substrate Preparation: Follow the same procedure as in Protocol 3.1.
o System Preparation: Follow the same procedure as in Protocol 3.1.
o Deposition:
o Introduce the process gases into the chamber. Example starting conditions could be:
s SiFa: 10-50 sccm
= N2: 100-500 sccm
= H2: 100-500 sccm[2]
o Set the deposition pressure (e.g., 1 Torr).
o Apply RF power to initiate the plasma.
o Proceed with the deposition for the required duration.

o Post-Deposition and Characterization: Follow the same procedures as in Protocol 3.1. High
hydrogen dilution has been found to produce transparent and stoichiometric films.[2]

Visualizations
Experimental Workflow for PECVD of SiN:F
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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